molecular formula C18H17N5O5 B445384 N'-(2-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide

N'-(2-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide

Cat. No.: B445384
M. Wt: 383.4g/mol
InChI Key: JVOXOTFGDSHJGT-OCKHKDLRSA-N
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Description

N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a pyrazole ring, and a hydrazide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Indole derivatives

Uniqueness

N’-[(Z)-(2-ethoxyphenyl)methylidene]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its combination of a furan ring, a pyrazole ring, and a hydrazide group. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C18H17N5O5

Molecular Weight

383.4g/mol

IUPAC Name

N-[(Z)-(2-ethoxyphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H17N5O5/c1-2-27-16-6-4-3-5-13(16)9-19-21-18(24)17-8-7-15(28-17)12-22-11-14(10-20-22)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-9-

InChI Key

JVOXOTFGDSHJGT-OCKHKDLRSA-N

SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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